molecular formula C10H12O4 B082036 Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate CAS No. 13305-14-1

Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate

Cat. No.: B082036
CAS No.: 13305-14-1
M. Wt: 196.2 g/mol
InChI Key: RXVKSXZEZOODTF-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate, also known as methyl p-methoxymandelate, is an organic compound with the molecular formula C10H12O4. It is a derivative of mandelic acid, where the carboxyl group is esterified with methanol, and the phenyl ring is substituted with a methoxy group at the para position. This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate can be synthesized through the Fischer–Speier esterification method. This involves the reaction of mandelic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the ester. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of mandelic acid, p-methoxy-, methyl ester follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to isolate the desired ester. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its use in drug delivery systems and as a precursor to pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of mandelic acid, p-methoxy-, methyl ester involves its interaction with biological molecules and pathways. The ester can be hydrolyzed to release mandelic acid, which can then interact with cellular targets. Mandelic acid is known to inhibit certain enzymes and disrupt microbial cell walls, leading to its antimicrobial effects. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Mandelic acid: The parent compound, lacking the methoxy group and esterification.

    Ethyl p-methoxymandelate: Similar structure but with an ethyl ester instead of a methyl ester.

    Phenylglycolic acid: Similar structure but without the methoxy substitution.

Uniqueness

Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate is unique due to the presence of both the methoxy group and the ester functionality. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

13305-14-1

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

methyl 2-hydroxy-2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3

InChI Key

RXVKSXZEZOODTF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C(=O)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

246 mg of a mixture of methyl 5-chloro-2-methoxy-2-(4-methoxyphenyl)valerate with methyl methoxy-(4-methoxyphenyl)acetate was obtained from methyl hydroxy-(4-methoxyphenyl)acetate (724 mg) and 1-chloro-3-iodopropane (0.56 ml) by the same method as in Examples 85 and 86. Then, the ester mixture was hydrolyzed and amidated with tert-butyl carbazate according to the method in Examples 85 and 86 to obtain 32 mg of tert-butyl N′-[5-chloro-2-methoxy-2-(4-methoxyphenyl)pentanoyl]hydrazinecarboxylate and 122 mg of tert-butyl N′-[2-methoxy-2-(4-methoxyphenyl)acetyl]hydrazinecarboxylate.
Name
methyl 5-chloro-2-methoxy-2-(4-methoxyphenyl)valerate
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.56 mL
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reactant
Reaction Step One

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